

Technical Characterization Guide: ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine

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Compound of Interest

Compound Name: ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine

Cat. No.: B10905538

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Introduction & Compound Identity

([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine (CAS: 1160245-59-9 for HCl salt) is a critical heterocyclic building block in medicinal chemistry.^[1] The isoxazole scaffold acts as a bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the molecular geometry. This specific derivative, featuring a 2-chlorophenyl group at the 5-position and a primary aminomethyl group at the 3-position, serves as a versatile intermediate for synthesizing kinase inhibitors, GABAergic ligands, and anti-infective agents.

Chemical Identity Table

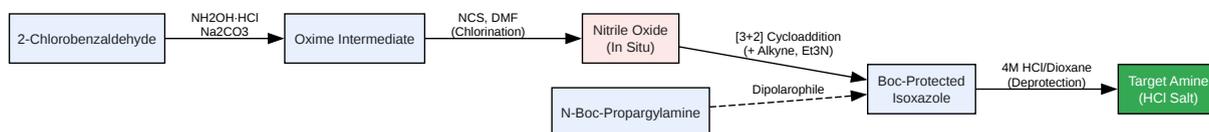
| Property | Detail |
|-------------------|--|
| IUPAC Name | 1-[5-(2-Chlorophenyl)1,2-oxazol-3-yl]methanamine |
| Common Name | ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine |
| Molecular Formula | C ₁₀ H ₉ ClN ₂ O |
| Molecular Weight | 208.64 g/mol (Free Base) / 245.10 g/mol (HCl Salt) |
| CAS Number | 1160245-59-9 (HCl) |
| SMILES | <chem>Clc1ccccc1C2=CC(=NO2)CN</chem> |
| Appearance | Off-white to pale yellow solid |

Synthesis & Reaction Pathway

The most robust synthesis of 3,5-disubstituted isoxazoles involves a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.

Mechanistic Workflow

- Oxime Formation: Condensation of 2-chlorobenzaldehyde with hydroxylamine.
- Chlorination: Conversion to 2-chlorobenzohydroximoyl chloride using NCS (N-chlorosuccinimide) or chlorine gas.
- Cycloaddition: In situ generation of the nitrile oxide via base-mediated dehydrohalogenation, followed by trapping with N-Boc-propargylamine.
- Deprotection: Acidic cleavage of the Boc group to yield the target amine salt.



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Figure 1: Regioselective synthesis via [3+2] cycloaddition of nitrile oxide and propargylamine derivative.

Spectroscopic Characterization

Accurate structural validation relies on identifying the diagnostic isoxazole proton and the specific substitution pattern of the chlorophenyl ring.

Mass Spectrometry (LC-MS/HRMS)

The presence of a single chlorine atom provides a distinct isotopic signature essential for confirmation.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
- Molecular Ion $[\text{M}+\text{H}]^+$:
 - m/z 209.05 (^{35}Cl isotope, 100% relative abundance)
 - m/z 211.05 (^{37}Cl isotope, ~32% relative abundance)
- Fragmentation Pattern:
 - Loss of NH_3 ($[\text{M}+\text{H}-17]^+$): Observed at m/z ~192.
 - Isoxazole Ring Cleavage: Characteristic fragmentation often involves the loss of the nitrile fragment or CO/HCN , though the 2-Cl-phenyl cation (m/z 111/113) is a common high-energy fragment.

Proton NMR (^1H NMR)

Solvent: DMSO- d_6 (Common for HCl salts)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
|-----------------------|--------------|-------------|-------------------------|--|
| 8.40 - 8.60 | Broad s | 3H | $-\text{NH}_3^+$ | Ammonium protons (exchangeable with D_2O). |
| 7.85 | dd | 1H | Ar-H (6') | Ortho to isoxazole; deshielded by ring current. |
| 7.65 | dd | 1H | Ar-H (3') | Ortho to Chlorine. |
| 7.45 - 7.55 | m | 2H | Ar-H (4', 5') | Meta/Para protons. |
| 7.15 | s | 1H | Isoxazole H-4 | Critical Diagnostic: Singlet in the 6.9–7.2 range confirms the 3,5-substitution pattern. |
| 4.15 | q or s | 2H | $-\text{CH}_2\text{-N}$ | Methylene adjacent to isoxazole and ammonium. |

Expert Insight: In the free base form (CDCl_3), the methylene signal shifts upfield to ~ 3.90 ppm, and the amine protons appear as a broad singlet $\sim 1.6\text{-}2.0$ ppm. The H-4 isoxazole singlet is the

most reliable indicator of successful cyclization; absence of this singlet suggests ring opening or incomplete reaction.

Carbon NMR (^{13}C NMR)

Solvent: DMSO- d_6 [2]

- Isoxazole C-5 (~166 ppm): Most deshielded carbon, adjacent to Oxygen.
- Isoxazole C-3 (~160 ppm): Adjacent to Nitrogen.
- Aromatic C-Cl (~132 ppm): Distinctive shift due to chlorine substitution.
- Isoxazole C-4 (~102-104 ppm): Characteristic high-field aromatic signal for isoxazoles.
- Benzylic/Amine Carbon (~34-36 ppm): The $-\text{CH}_2-\text{NH}_2$ carbon.

Infrared Spectroscopy (FT-IR)

- 3400 - 2600 cm^{-1} : Broad ammonium N-H stretch (if salt) or sharp doublets ~3300/3400 cm^{-1} (if free base).
- 1610 - 1590 cm^{-1} : C=N stretching (Isoxazole ring).
- 1450 - 1400 cm^{-1} : C=C aromatic skeletal vibrations.
- 1050 - 1000 cm^{-1} : C-O stretch (Isoxazole ring breathing).
- 750 cm^{-1} : C-Cl stretch (Ortho-substitution pattern often gives a strong band here).

Experimental Protocols

Protocol A: Purity Analysis via HPLC

To ensure the compound is suitable for biological screening, purity must be >95%.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase:

- A: Water + 0.1% TFA (Trifluoroacetic acid)
- B: Acetonitrile + 0.1% TFA
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine absorption).
- Retention Time: Expect elution around 5.5 - 6.5 min depending on exact gradient, slightly later than unsubstituted phenyl analogs due to the lipophilic Cl atom.

Protocol B: Free Base Generation (from HCl Salt)

For reactions requiring the nucleophilic free amine:

- Dissolve 100 mg of the HCl salt in 5 mL DCM.
- Add 5 mL of saturated aqueous NaHCO₃.
- Vigorously stir for 10 minutes.
- Separate the organic layer and extract the aqueous layer 2x with DCM.
- Dry combined organics over Na₂SO₄ and concentrate in vacuo.
- Note: Use immediately to avoid formation of carbamates from atmospheric CO₂.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 45602051 (Analogous Fluorophenyl derivative). PubChem. Available at: [\[Link\]](#)
- Organic Syntheses. Synthesis of 3,5-Disubstituted Isoxazoles. Org.[3][4] Synth. 1980, 59, 85. (General methodology reference for isoxazole synthesis).

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Sources

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